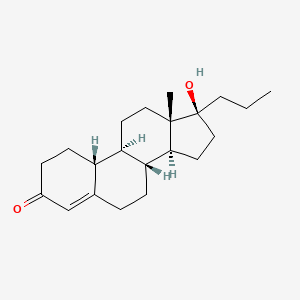
17-alpha-Propyl-19-nortestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Propyl-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from nandrolone (19-nortestosterone) It is a member of the 19-nortestosterone family, characterized by the absence of a carbon atom at the 19th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Propyl-19-nortestosterone typically involves the modification of the steroid nucleus. One common method includes the alkylation of 19-nortestosterone at the 17-alpha position using propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 17-alpha-Propyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used in studies related to hormone receptor interactions and cellular signaling pathways.
Medicine: Research has investigated its potential as a therapeutic agent for conditions such as muscle wasting and osteoporosis.
Industry: It is utilized in the development of performance-enhancing drugs and other pharmaceutical products
Mécanisme D'action
The mechanism of action of 17-alpha-Propyl-19-nortestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic effects such as increased muscle mass and strength. Additionally, it exhibits progestogenic activity by interacting with progesterone receptors, influencing reproductive and metabolic processes .
Comparaison Avec Des Composés Similaires
Nandrolone (19-nortestosterone): The parent compound, known for its anabolic and androgenic properties.
17-alpha-Ethyl-19-nortestosterone: Another derivative with similar anabolic effects but different pharmacokinetic properties.
17-alpha-Methyl-19-nortestosterone: Known for its oral bioavailability and potent anabolic effects
Uniqueness: 17-alpha-Propyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its propyl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other derivatives .
Propriétés
Numéro CAS |
27984-91-4 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
HPCDOEGWOFWBNG-XUDSTZEESA-N |
SMILES isomérique |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
SMILES canonique |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


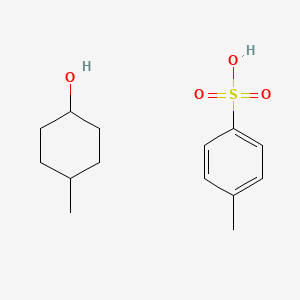

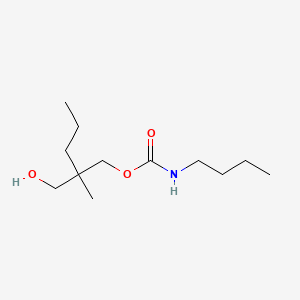
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
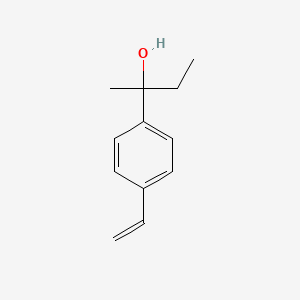
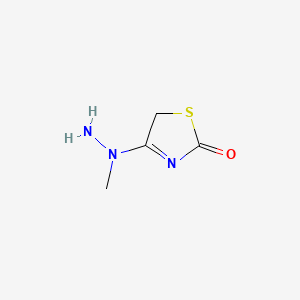


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
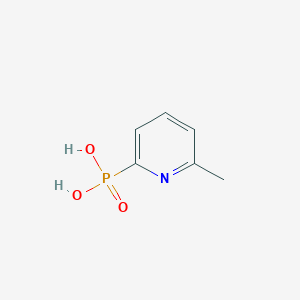
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
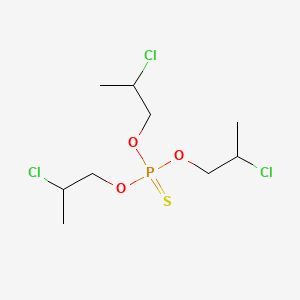
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
